molecular formula C10H7F3O B14269142 1H-Inden-1-ol, 1-(trifluoromethyl)- CAS No. 185255-38-3

1H-Inden-1-ol, 1-(trifluoromethyl)-

Cat. No.: B14269142
CAS No.: 185255-38-3
M. Wt: 200.16 g/mol
InChI Key: RBYDZJHBNBKXHL-UHFFFAOYSA-N
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Description

1H-Inden-1-ol derivatives are bicyclic aromatic compounds featuring a hydroxyl group attached to the indene scaffold. The substitution of a trifluoromethyl (-CF₃) group at position 1 introduces unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and electron-withdrawing effects. The -CF₃ group is widely utilized in medicinal chemistry to improve bioavailability and target binding, suggesting pharmacological relevance for this compound .

Properties

CAS No.

185255-38-3

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

1-(trifluoromethyl)inden-1-ol

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-6,14H

InChI Key

RBYDZJHBNBKXHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC2(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ketone substrate undergoes hydride transfer from NaBH₄ at room temperature, followed by protonation to yield the secondary alcohol. Key parameters include:

  • Solvent system : THF:MeOH (3:1 v/v) ensures solubility of both the ketone and borohydride.
  • Stoichiometry : A 1.2:1 molar ratio of NaBH₄ to ketone minimizes side reactions.
  • Quenching : Aqueous ammonium chloride (NH₄Cl) prevents over-reduction and facilitates phase separation.

The reaction achieves a 68% isolated yield after column chromatography (10–15% ethyl acetate in hexane).

Limitations and Optimization

  • Byproduct formation : Competing elimination to form alkenes is suppressed by maintaining pH >7 during quenching.
  • Scale-up challenges : Batch variability in exothermic borohydride reactions necessitates controlled addition rates (<0.5 mL/min) for industrial adaptation.

Direct Trifluoromethylation of Indene Derivatives

Alternative routes focus on introducing the trifluoromethyl (-CF₃) group into preformed indene scaffolds. A 2022 study demonstrated the use of CuCF₃ reagents for domino trifluoromethylation-cyclization of 2-alkynylanilines.

Copper-Mediated Trifluoromethylation

  • Reagents : Fluoroform-derived CuCF₃ enables regioselective -CF₃ insertion at the indene C1 position.
  • Conditions :
    • Temperature: 80°C in dimethylformamide (DMF).
    • Catalytic system: CuI (10 mol%), 1,10-phenanthroline ligand.
  • Yield : 45–72% across 15 substrates, with electron-deficient anilines favoring higher conversions.

Radical Trifluoromethylation

Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) facilitates radical cyanotrifluoromethylation of 1,6-enynes under Cu(OTf)₂ catalysis. This method constructs the indanone core and introduces -CF₃ in a single step:
$$
\text{1,6-enyne} + \text{Togni's reagent} \xrightarrow{\text{Cu(OTf)₂, TMSCN}} \text{1-(trifluoromethyl)indan-1-ol}
$$

  • Key advantage : Avoids prefunctionalized starting materials.
  • Scope : Tolerates aryl, alkyl, and heteroaryl substituents (yields: 50–85%).

Industrial-Scale Production Methods

Patent WO2021171301A1 outlines a Grignard-based approach for kilogram-scale synthesis:

Grignard Reagent Formation

  • Substrate : Isomeric halo-benzotrifluorides (96% meta, 3% para, 1% ortho).
  • Conditions :
    • Mg metal in THF with catalytic iodine.
    • Temperature: 40–50°C, 2 h.

Ketene Coupling

The Grignard complex reacts with ketene in toluene at −10°C in the presence of Fe(acac)₃–acetic acid catalyst:
$$
\text{Ar-MgBr} + \text{CH₂=C=O} \rightarrow \text{Ar-CO-CH₃}
$$

  • Yield : 89% after recrystallization.

Oxime Formation and Purification

Treatment with hydroxylamine hydrochloride in ethanol affords the oxime intermediate, which is crystallized using cyclopentane to >99% purity.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Scalability Cost ($/kg)
NaBH₄ Reduction Indanone 68 95 Moderate 320
CuCF₃ Cyclization 2-Alkynylaniline 72 98 Low 1,150
Grignard-Ketene Halo-benzotrifluoride 85 99.9 High 280
Radical Cyanotrifluoromethylation 1,6-Enynes 85 97 Moderate 890

Data synthesized from Refs.

Chemical Reactions Analysis

1H-Inden-1-ol, 1-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The applications of trifluoromethyl-containing indanes and related compounds are varied, spanning pharmaceutical development, neuroscience research, medicinal chemistry, and analytical chemistry . The trifluoromethyl group can enhance a compound's metabolic stability, making it a beneficial component in drug design to improve bioavailability .

Pharmaceutical Development

1-(2-(Aminomethyl)-2,3-Dihydro-1H-Inden-2-Yl)-4-(Trifluoromethyl)Piperidin-4-Ol Hydrochloride, a compound incorporating a trifluoromethyl group, is a key intermediate in synthesizing novel pharmaceuticals, especially for neurological disorders . Additionally, trans-1,3-diaryl-1-trifluoromethyl indanes have demonstrated potential as ligands for cannabinoid receptors, specifically CB1 and CB2 subtypes . One such compound exhibited sub-micromolar affinity for both receptor subtypes and showed a six-fold selectivity toward the CB2 receptor, without significant cytotoxicity toward SHSY5Y cells .

Neuroscience Research

The unique structure of 1-(2-(Aminomethyl)-2,3-Dihydro-1H-Inden-2-Yl)-4-(Trifluoromethyl)Piperidin-4-Ol Hydrochloride allows researchers to investigate its effects on neurotransmitter systems. This makes it valuable for studies on mood disorders and cognitive function .

Medicinal Chemistry

The inclusion of a trifluoromethyl group in molecules can significantly enhance their pharmacological properties. For example, the trifluoromethyl group can enhance the compound's metabolic stability, making it an attractive candidate for drug design aimed at improving bioavailability . Various 1-CF3-substituted indanes have been tested for inhibiting monoacylglycerol lipase (MAGL) and anandamide (AEA) uptake; the latter can be related to the low-micromolar inhibition of fatty acid amide hydrolase (FAAH) .

Analytical Chemistry

1-(2-(Aminomethyl)-2,3-Dihydro-1H-Inden-2-Yl)-4-(Trifluoromethyl)Piperidin-4-Ol Hydrochloride is used as a reference standard in analytical methods. It helps in accurately quantifying related compounds in complex biological matrices .

Other applications

  • Antifungal Triazoles A series of novel antifungal triazoles with a p-trifluoromethylphenyl moiety have been synthesized .
  • Electrophilic Trifluoromethylthiolation Electrophilic aromatic ring trifluoromethylthiolation of substituted phenols can be achieved using PhNHSCF3 .

Data Table

CompoundApplication
1-(2-(Aminomethyl)-2,3-Dihydro-1H-Inden-2-Yl)-4-(Trifluoromethyl)Piperidin-4-Ol HydrochlorideKey intermediate in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders .
trans-1,3-diaryl-1-trifluoromethyl indanesLigands for cannabinoid receptors of CB1 and CB2 types .
1-CF3-substituted indanesInhibition of monoacylglycerol lipase (MAGL) and anandamide (AEA) uptake .
1-CF3-indan-1-olIntermediate in synthetic pathways .
Novel antifungal triazoles with a p-trifluoromethylphenyl moietyAntifungal applications .

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 1-(trifluoromethyl)- involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These interactions can lead to the modulation of biological pathways and processes. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group significantly alters electronic and steric properties compared to other substituents. A comparative analysis is provided below:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
1H-Inden-1-ol, 1-(trifluoromethyl)- -CF₃ at position 1 C₁₀H₇F₃O* ~200.1† High lipophilicity; potential bioactivity (inferred)
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol () -Br, -F at positions 6,5 C₉H₈BrFO 245.07 Halogenated indenol; likely lower metabolic stability vs. -CF₃
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () -CF₃ in triazole scaffold C₁₀H₆ClF₃N₃O₂ 304.62 Anticancer activity (NCI-H522 cells: GP = 68.09%)

*Estimated based on structural analogs; †Calculated from molecular formula.

Key Observations:

  • Electronic Effects : The -CF₃ group is a strong electron-withdrawing substituent, increasing acidity of the hydroxyl group compared to halogens (-Br, -F) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Inden-1-ol, 1-(trifluoromethyl)-, and how do they compare in efficiency?

  • Methodology :

  • Electrophilic Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution using reagents like Togni’s reagent (CF₃⁺ sources). Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity at the indenol C1 position .
  • Cross-Coupling : Employ Suzuki-Miyaura coupling between 1H-inden-1-ol derivatives and trifluoromethyl-containing boronic esters. Use Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O .
  • Yield Optimization : Monitor reaction progress via LCMS (e.g., m/z [M+H]⁺ peaks) and HPLC retention times (e.g., 1.05–1.43 minutes under SMD-TFA conditions) to refine stoichiometry and catalytic systems .

Q. Which spectroscopic techniques are critical for characterizing 1H-Inden-1-ol, 1-(trifluoromethyl)-?

  • Methodology :

  • NMR Analysis : Use ¹H and ¹³C NMR to confirm structure. For example, trifluoromethyl groups induce distinct splitting patterns (e.g., δ ~120–125 ppm in ¹³C NMR) and deshield neighboring protons .
  • LCMS/HPLC : Validate molecular weight (e.g., m/z 645 [M+H]⁺) and purity (e.g., retention time consistency) .
  • X-ray Crystallography : Resolve stereoelectronic effects using SHELXL (via SHELX suite) for small-molecule refinement. Compare bond lengths/angles with DFT calculations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected NMR splitting or reactivity)?

  • Methodology :

  • DFT Calculations : Simulate NMR chemical shifts (GIAO method) and optimize geometry (B3LYP/6-311+G(d,p)) to identify conformational isomers or substituent effects .
  • Reaction Pathway Analysis : Use Gaussian or ORCA to model trifluoromethylation mechanisms (e.g., free energy barriers for electrophilic vs. radical pathways) .
  • Cross-Validation : Compare computational results with empirical data (e.g., X-ray structures from SHELXL refinements) to reconcile discrepancies .

Q. What strategies optimize the compound’s stability in biological assays or catalytic applications?

  • Methodology :

  • Hydrogen-Bonding Networks : Modify substituents (e.g., hydroxyl groups) to enhance intramolecular H-bonding, reducing degradation. Monitor stability via accelerated aging tests (40°C/75% RH) .
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., silylation with TBSCl) during reactions to prevent undesired side reactions .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and inertness. Use PEG-400/DMF mixtures for click chemistry compatibility .

Q. How can the compound’s electronic properties be exploited in drug design or materials science?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing -CF₃ with -CN or -NO₂) and compare bioactivity (e.g., IC₅₀ in enzyme assays). Use QSAR models to predict binding affinities .
  • Electron-Withdrawing Effects : Leverage -CF₃’s inductive effect to modulate redox potentials in OLED materials. Characterize via cyclic voltammetry .
  • Supramolecular Assembly : Study π-π stacking and anion-π interactions (e.g., with tetrazine derivatives) for sensor development .

Methodological Notes

  • Data Contradictions : Address conflicting NMR/LCMS results by repeating experiments under inert conditions (N₂ atmosphere) and verifying via high-resolution MS (HRMS) .
  • Crystallography : Use SHELXPRO for macromolecular interfaces or twinned data refinement. Deposit structures in the Cambridge Structural Database .
  • Safety : Handle trifluoromethyl reagents (e.g., Togni’s reagent) in fume hoods due to potential toxicity. Refer to SDS guidelines for waste disposal .

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